molecular formula C14H26N2O B2696158 1-acetyl-N-cycloheptylpiperidin-4-amine CAS No. 415947-24-9

1-acetyl-N-cycloheptylpiperidin-4-amine

Cat. No.: B2696158
CAS No.: 415947-24-9
M. Wt: 238.375
InChI Key: WYBHTMKHSRKCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-cycloheptylpiperidin-4-amine is a chemical compound with the molecular formula C14H26N2O and a molecular weight of 238.37 . It is used in proteomics research .

Scientific Research Applications

Diversity in Synthesis and Biomedical Applications

The synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives demonstrates the versatility of reactions involving piperidin-4-one derivatives. This process, facilitated by microwave irradiation, highlights the potential of using 1-acetyl-N-cycloheptylpiperidin-4-amine analogs in creating compounds for biomedical screening, emphasizing operational simplicity and safety for rapid synthesis Z. Han, Chun-Bao Miao, F. Shi, N. Ma, Ge Zhang, S. Tu, 2010.

Catalysis and Chemical Transformations

Research on the N- and O-acetylation of aromatic and heterocyclic amine carcinogens by human acetyltransferases indicates the significance of enzymatic reactions involving amines. Such studies provide insights into how compounds like this compound might interact in biological systems, potentially affecting the acetylation pathway of carcinogenic amines R. Minchin, P. T. Reeves, C. Teitel, M. McManus, B. Mojarrabi, K. Ilett, F. Kadlubar, 1992.

Organocatalysis in Synthesis

The use of N-primary-amine-terminal β-turn tetrapeptides as organocatalysts for enantioselective aldol reactions showcases the role of primary amine functionalities in catalyzing significant synthetic transformations. This research might provide a framework for employing this compound in similar organocatalytic roles Feng-Chun Wu, C. Da, Zhi-Xue Du, Q.-P. Guo, Wei-Ping Li, Lei Yi, Ya-Ning Jia, Xiao Ma, 2009.

Innovative Methods in Amine Oxidation

The study on the oxidation of primary amines to nitriles using oxoammonium salts presents an efficient method for transforming amines under mild conditions. Insights from such research could direct the development of novel oxidation strategies for this compound derivatives, offering potential pathways for the synthesis of nitriles from similar compounds Kyle M. Lambert, J. Bobbitt, S. Eldirany, K. B. Wiberg, W. Bailey, 2014.

Advancements in Herbicide Development

Research on the cascade cyclization of fluoroalkyl alkynylimines with primary amines, leading to the synthesis of 4-amino-5-fluoropicolinates, illustrates the potential for creating novel herbicides. This methodology could be applicable to derivatives of this compound, enhancing the repertoire of agrochemicals Peter L. Johnson, James M. Renga, Christopher V. Galliford, Gregory T. Whiteker, Natalie C. Giampietro, 2015.

Properties

IUPAC Name

1-[4-(cycloheptylamino)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-12(17)16-10-8-14(9-11-16)15-13-6-4-2-3-5-7-13/h13-15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBHTMKHSRKCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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